molecular formula C10H10BrNO B13557906 (5-Bromo-3-methylbenzofuran-2-yl)methanamine

(5-Bromo-3-methylbenzofuran-2-yl)methanamine

Cat. No.: B13557906
M. Wt: 240.10 g/mol
InChI Key: HHMJJUYCEJXZEA-UHFFFAOYSA-N
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Description

(5-Bromo-3-methylbenzofuran-2-yl)methanamine is a chemical compound with the molecular formula C10H10BrNO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a methanamine group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-methylbenzofuran-2-yl)methanamine typically involves the bromination of 3-methylbenzofuran followed by the introduction of the methanamine group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent introduction of the methanamine group can be carried out using a nucleophilic substitution reaction with methanamine.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-3-methylbenzofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, alkoxide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(5-Bromo-3-methylbenzofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of (5-Bromo-3-methylbenzofuran-2-yl)methanamine is not well-documented. like other benzofuran derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

  • (5-Bromo-2-methylbenzofuran-3-yl)methanamine
  • (5-Bromo-3-methylbenzofuran-2-yl)ethanamine
  • (5-Chloro-3-methylbenzofuran-2-yl)methanamine

Comparison: (5-Bromo-3-methylbenzofuran-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, the presence of the bromine atom at the 5th position and the methanamine group at the 2nd position may result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

(5-bromo-3-methyl-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C10H10BrNO/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3

InChI Key

HHMJJUYCEJXZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)CN

Origin of Product

United States

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